5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride
Description
Properties
IUPAC Name |
5-amino-2-chloro-4-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFZZUOWIBNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride typically involves several steps:
Methylation: The starting material, such as 4-amino-2-chlorobenzoic acid, undergoes methylation using dimethyl sulfate to introduce the methoxy group.
Chlorination: The intermediate product is then chlorinated using N-chlorosuccinimide to introduce the chloro group.
Hydrolysis and Acidification: The resulting compound undergoes alkaline hydrolysis followed by acidification with hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Various substituted benzoic acids.
Oxidation: Quinones.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to develop derivatives with tailored properties for specific applications.
Biology
This compound is extensively studied for its biological activity , particularly its interactions with biomolecules. Research indicates that it can bind to enzymes and receptors, potentially modulating their activity, which is crucial for understanding metabolic pathways.
Medicine
The compound has been investigated for its potential therapeutic properties , including:
- Antimicrobial Activity: Studies have shown that it exhibits effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and enzymes, suggesting utility in treating inflammatory diseases.
- Anticancer Activity: Preliminary studies indicate significant antiproliferative effects against certain cancer cell lines, making it a candidate for further drug development.
To understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Amino-5-chloro-2-methoxybenzoic acid | Similar structure but lacks methyl ester | Moderate antimicrobial activity | Commonly used as a reference compound |
| 5-Amino-2-chloro-4-methoxybenzoic acid | Differently substituted | Limited activity reported | Another positional isomer |
| 2-Amino-5-chloro-4-methoxybenzoic acid | Another isomer | Antiproliferative properties noted | Potential for further investigation |
Antimicrobial Activity Study
A study evaluated the antimicrobial properties of derivatives similar to this compound against various pathogens. Results indicated effective inhibition comparable to standard antibiotics like penicillin and ciprofloxacin .
Anti-inflammatory Research
Research involving animal models demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in response to induced inflammation. This suggests potential therapeutic applications in managing inflammatory conditions .
Anticancer Activity Investigation
In vitro tests on cancer cell lines revealed that derivatives of this compound exhibited significant antiproliferative effects, with IC50 values indicating potency in the low micromolar range. Such findings highlight its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Key structural analogues include:
Analysis :
- Positional Isomerism: Compounds like 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 139329-90-1) exhibit a chlorine atom at position 5 instead of position 2, altering electronic distribution and steric effects. This impacts reactivity in coupling reactions or binding to biological targets .
- Functional Group Substitution: Replacing the methoxy group with a hydroxyl (e.g., 5-Amino-4-chlorosalicylic acid) increases acidity (pKa ~2–3 vs. ~4–5 for methoxy derivatives), affecting solubility and metal-chelating properties .
- Hydrochloride Salt Formation: The hydrochloride counterion in the target compound enhances water solubility compared to non-salt forms (e.g., 2-Amino-5-chloro-4-methoxybenzoic acid), a critical factor in drug formulation .
Biological Activity
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biochemical interactions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to engage in several key interactions:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their function. This is crucial for compounds aimed at modulating metabolic pathways.
- Receptor Modulation : The chloro and methoxy groups contribute to hydrophobic interactions, which can alter the activity of cell surface receptors, impacting signal transduction pathways.
Biological Applications
The compound has been investigated for various biological activities:
- Anti-inflammatory Activity : Studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Research indicates potential antimicrobial effects, positioning the compound as a possible agent against bacterial infections .
- Biochemical Probes : It has been explored as a biochemical probe for studying enzyme functions and interactions, particularly in the context of drug development.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-chloro-2-methoxybenzoic acid | Different positioning of functional groups | Varies; potential for similar activity |
| 5-Amino-2-chlorobenzoic acid | Lacks methoxy group | Different chemical properties; less hydrophobic interactions |
The presence of both chloro and methoxy groups in this compound enhances its reactivity and interaction profiles compared to its analogs, making it a valuable compound for specific applications in synthetic chemistry and biological research .
Case Studies and Research Findings
Several studies have documented the biological effects and mechanisms associated with this compound:
- Inhibition Studies : A study demonstrated that derivatives of benzoic acid, including this compound, showed significant inhibition of β-lactamase enzymes, suggesting potential applications in combating antibiotic resistance .
- Cell-Based Assays : In vitro assays indicated that the compound could activate proteolytic pathways, enhancing the degradation of misfolded proteins. This suggests a role in promoting proteostasis and possibly anti-aging effects .
- Toxicity Assessment : Initial assessments indicate low toxicity at therapeutic concentrations, supporting its further development as a pharmaceutical agent .
Q & A
Q. What are the common synthetic routes for 5-amino-2-chloro-4-methoxybenzoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route starts with chlorination of 4-methoxybenzoic acid at position 2, followed by nitration at position 5 and subsequent reduction to the amino group. Hydrochloride salt formation is achieved via treatment with HCl. Key parameters for optimization include:
- Temperature control during nitration to avoid over-oxidation (e.g., 0–5°C for HNO₃ reactions) .
- Catalyst selection (e.g., Fe/HCl for nitro group reduction) to improve yield (>80% reported for similar compounds) .
- Purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm, split due to substituents), and NH₂ (broad, δ ~5.5 ppm, unless exchanged).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-O of methoxy), and 3300–3500 cm⁻¹ (N-H stretch) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. The molecular ion [M+H]⁺ should match the theoretical mass (C₈H₈ClNO₃·HCl: 232.6 g/mol) .
Q. What are the solubility characteristics of this compound in common solvents, and how does pH affect its stability?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in water (due to hydrochloride salt), and poorly soluble in non-polar solvents (hexane).
- pH Stability : The compound degrades under strongly alkaline conditions (pH >10) due to deprotonation of the amino group. Stability is optimal at pH 4–6, as confirmed by accelerated degradation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid, PubChem CID 81626) .
- Computational Modeling : Use DFT calculations to predict NMR shifts and match experimental data. Tools like Gaussian or ACD/Labs can model substituent effects on chemical shifts .
- Collaborative Verification : Share samples with independent labs for reproducibility testing.
Q. What strategies are effective in minimizing byproducts during the chlorination step of synthesis?
- Methodological Answer :
- Regioselective Chlorination : Use directing groups (e.g., methoxy at position 4) to favor chlorination at position 2.
- Catalyst Optimization : FeCl₃ or AlCl₃ in stoichiometric ratios reduces di- or tri-chlorinated byproducts.
- Real-Time Monitoring : Employ inline FTIR or HPLC to track reaction progress and halt at ~90% conversion .
Q. How can computational tools predict the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase (COX) or kinases. The methoxy group may enhance hydrophobic interactions in active sites .
- QSAR Modeling : Train models on datasets of chlorinated benzoic acids to predict IC₅₀ values for anti-inflammatory or antimicrobial activity .
Q. What experimental designs are recommended for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation products. Use amber vials for light-sensitive conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
